molecular formula C18H24NOP B13171638 (1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine

(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine

Cat. No.: B13171638
M. Wt: 301.4 g/mol
InChI Key: RLBMIUWPBJMKRP-RBFZIWAESA-N
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Description

(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine is a complex organic compound characterized by the presence of a tert-butyl group, a phenyl group, and a phosphoryl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine typically involves multiple steps, starting with the preparation of the tert-butyl phenyl phosphate. This can be achieved through a reaction involving tert-butyl alcohol and phenyl phosphate under acidic conditions

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amines and other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its phosphoryl group is particularly useful for investigating phosphorylation processes in biological systems.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific molecular pathways.

Industry

Industrially, this compound is used in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, modulating the activity of target proteins and influencing various biochemical pathways . This compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine is unique due to the presence of the phosphoryl group, which imparts distinct reactivity and biological activity. This differentiates it from other similar compounds and expands its range of applications in various fields.

Properties

Molecular Formula

C18H24NOP

Molecular Weight

301.4 g/mol

IUPAC Name

(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine

InChI

InChI=1S/C18H24NOP/c1-15(16-11-7-5-8-12-16)19-21(20,18(2,3)4)17-13-9-6-10-14-17/h5-15H,1-4H3,(H,19,20)/t15-,21?/m1/s1

InChI Key

RLBMIUWPBJMKRP-RBFZIWAESA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NP(=O)(C2=CC=CC=C2)C(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1)NP(=O)(C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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